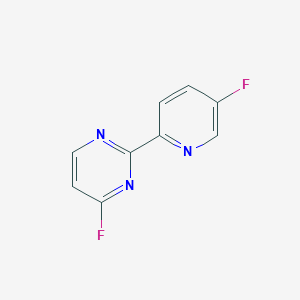

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine

Descripción

Table 1: Impact of Fluorination on Biological Activity in Selected Pyrimidine-Pyridine Hybrids

Research Evolution of Difluorinated Pyrimidine-Based Pharmacophores

The strategic difluorination of pyrimidine rings has emerged as a paradigm for fine-tuning pharmacokinetic and pharmacodynamic profiles. Early work focused on monofluorinated analogs, but the addition of a second fluorine atom enables precise control over steric and electronic effects. For instance, in pyrazolo[1,5-a]pyrimidines, difluorination at the 3- and 5-positions enhances metabolic stability and potency against drug-resistant tuberculosis strains.

Structure-activity relationship (SAR) studies reveal that difluorination often improves target affinity by inducing favorable conformational changes. In a series of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines, the introduction of a 4-fluorophenyl group at the 3-position increased anti-tubercular activity by >5.5-fold compared to non-fluorinated analogs. Similarly, fluorination at the pyridine C5 position in oxazolidinone derivatives enhanced antibacterial potency 8-fold relative to linezolid, likely due to improved ribosomal binding.

Current Academic Interest and Research Landscape

Recent publications underscore sustained interest in difluorinated pyrimidine-pyridine hybrids for addressing antimicrobial resistance and oncological targets. A 2023 study reported novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinones with dual antibacterial and antibiofilm activity, highlighting their potential against methicillin-resistant Staphylococcus aureus (MRSA). Concurrently, computational approaches are being employed to optimize fluorine placement in pyrimidine scaffolds, as seen in molecular docking studies predicting binding modes with bacterial ribosomes.

Ongoing synthetic efforts focus on streamlining the production of fluorinated intermediates. For example, 4-chloro-5-fluoro-6-(pyridin-3-yl)pyrimidine (CAS 2436255-82-0) serves as a key precursor for further functionalization, enabling rapid diversification of pyrimidine-pyridine libraries. Such advances, coupled with high-throughput screening platforms, position this compound as a promising candidate for lead optimization in infectious disease and oncology pipelines.

Propiedades

IUPAC Name |

4-fluoro-2-(5-fluoropyridin-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGPTQWOMIJNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NC=CC(=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine typically involves the coupling of fluorinated pyridine and pyrimidine precursors. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the pyridine and pyrimidine rings . The reaction conditions often include the use of boronic acids or esters, base, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as crystallization and chromatography are optimized for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on both the pyrimidine and pyridine rings exhibit distinct reactivities due to electronic and steric factors:

Pyrimidine Ring Fluorine Reactivity

-

The 4-fluoro group on the pyrimidine ring undergoes selective displacement under basic conditions. For example, treatment with amines (e.g., pyrazole, benzimidazole) in DMSO at 70°C with K₂CO₃ yields monosubstituted derivatives, retaining the pyridine fluorine .

Cross-Coupling Reactions

The compound serves as a substrate in metal-catalyzed transformations:

Suzuki-Miyaura Coupling

-

The pyrimidine fluorine remains intact during couplings targeting the pyridine ring. For instance, reaction with phenylboronic acid under Pd(OAc)₂ catalysis forms biaryl products :

Yield : 78% .

Sonogashira Coupling

Thiourea Cyclocondensation

-

Reaction with thiourea in ethanol/K₂CO₃ forms thioxopyrimidine derivatives, leveraging the pyrimidine fluorine’s electrophilicity :

Yield : 68% .

Halogen Exchange

-

Fluorine-to-chlorine exchange is achievable using PCl₅ or POCl₃, though competing side reactions may reduce selectivity .

Stability and Metabolic Considerations

-

The 5-fluoropyridin-2-yl group enhances metabolic stability by resisting aldehyde oxidase (AO)-mediated degradation, as demonstrated in pharmacokinetic studies .

-

Plasma protein binding for analogs ranges from 74–98%, influenced by substituent electronic effects .

Data Table: Comparative Reactivity of Fluorine Positions

Mechanistic Insights

-

Electronic Effects : The pyrimidine fluorine’s higher electronegativity increases ring electron deficiency, favoring SNAr at position 4 .

-

Steric Factors : Ortho-substituents on the pyridine ring hinder reactivity at position 5, as observed in coupling reactions .

This compound’s versatility in nucleophilic substitutions and cross-couplings makes it valuable for synthesizing bioactive molecules and functional materials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory drugs. Its unique electronic properties enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation. Research indicates that derivatives of 4-fluoro-pyrimidines possess significant antimalarial activity, demonstrating efficacy in reducing parasitemia in Plasmodium falciparum models .

Case Study: Antimalarial Activity

In a study optimizing trisubstituted pyrimidines against Plasmodium falciparum, compounds similar to 4-fluoro-2-(5-fluoropyridin-2-yl)pyrimidine showed promising results. For instance, one derivative exhibited a 96% reduction in parasitemia when dosed at 30 mg/kg orally over four days .

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's structure allows it to act as an inhibitor for various enzymes and receptors. Its dual fluorination contributes to its stability and biological activity compared to similar compounds. Studies have indicated that it may interact with cytochrome P450 enzymes, which are critical for drug metabolism .

Data Table: Biological Activity Overview

Agrochemicals

Herbicides and Fungicides

The compound is also explored for its potential use in the synthesis of agrochemicals such as herbicides and fungicides. Its unique properties allow it to interact effectively with biological systems, enhancing its efficacy as a crop protection agent.

Materials Science

Organic Electronics and Advanced Materials

In materials science, this compound is investigated for applications in organic electronics. Its structural characteristics enable it to serve as a precursor for advanced materials, potentially leading to innovations in electronic devices.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis . The fluorine atoms enhance the binding affinity and selectivity of the compound towards its targets by influencing the electronic environment of the molecule .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The compound’s structural analogs differ in halogenation patterns, substituent groups, and ring systems. Key examples include:

Actividad Biológica

4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H6F2N4, with a molecular weight of 196.16 g/mol. The presence of fluorine atoms in its structure may enhance its lipophilicity and metabolic stability, which are critical factors in drug design.

Antimicrobial Activity

Research has indicated that compounds with pyrimidine scaffolds, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of pyrimidine derivatives against various strains of bacteria and fungi, suggesting that the incorporation of fluorinated groups can enhance antimicrobial potency .

Anticancer Potential

The biological evaluation of fluorinated pyrimidines has shown promising results in cancer research. For instance, derivatives similar to this compound have been tested for their cytotoxic effects on cancer cell lines. In vitro studies reported IC50 values indicating significant antiproliferative activity against human leukemia and breast cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 1.25 | |

| 4-Fluoro-6-methylpyrimidine | U937 | 0.85 | |

| N-(5-Fluoropyridin-2-yl)-6-methylpyrimidin | CEM-13 | 0.60 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may act by inhibiting key enzymes involved in nucleic acid synthesis or by interfering with cellular signaling pathways critical for cancer cell proliferation and survival. The fluorine substituents can enhance binding affinity to target proteins, potentially increasing the compound's efficacy .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts, which could lead to prolonged therapeutic effects in vivo .

Case Studies

Several case studies have explored the therapeutic potential of fluorinated pyrimidines:

- Antimicrobial Efficacy : A study demonstrated that a related fluorinated pyrimidine compound significantly reduced bacterial load in a murine model of infection, supporting its potential as an antibiotic agent .

- Anticancer Studies : In vivo experiments revealed that administration of a related compound led to tumor regression in xenograft models, indicating that these derivatives could be developed into effective anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-(5-fluoropyridin-2-yl)pyrimidine, and how are yields optimized?

- Methodological Answer : Fluorinated pyrimidines are typically synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, Liu et al. (2019) demonstrated metal-free, high-yield syntheses of analogous fluorinated pyrimidines using β-CF₃-aryl ketones under mild conditions, achieving yields >80% via optimized reaction times and temperature control (e.g., 60°C, 12–24 hours) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Catalyst-free conditions : Avoid transition metals to reduce purification complexity.

- Stoichiometry : Excess fluorinating agents (e.g., KF or CsF) improve fluorination efficiency.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Comprehensive characterization involves:

- ¹H/¹³C/¹⁹F NMR : Fluorine NMR (¹⁹F) is critical for confirming fluorination sites and purity. For example, Liu et al. (2019) reported ¹⁹F chemical shifts between -110 to -120 ppm for analogous 4-fluoro-pyrimidines .

- HRMS : High-resolution mass spectrometry validates molecular formula accuracy (e.g., [M+H]+ or [M+Na]+ peaks).

- Melting point analysis : Consistency with literature values (e.g., 123–124°C for structurally similar compounds) ensures purity .

Advanced Research Questions

Q. How can researchers address low yields in fluorination steps during synthesis?

- Methodological Answer : Low yields often stem from incomplete substitution or side reactions. Strategies include:

- Activating groups : Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance electrophilicity at the pyrimidine C4 position, facilitating fluorination .

- Microwave-assisted synthesis : Reduces reaction times and improves selectivity, as shown in analogous fluoropyrimidine syntheses .

- In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before decomposition.

Q. What strategies optimize regioselectivity in fluorinated pyrimidine derivatives?

- Methodological Answer : Regioselectivity challenges arise from competing substitution sites. Solutions include:

- Steric directing groups : Bulky substituents (e.g., tert-butyl) at specific positions can block undesired fluorination .

- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic design. For example, SMILES/InChi notations (e.g., from ) enable molecular docking studies to assess steric/electronic effects .

- Crystallographic analysis : X-ray diffraction (e.g., as in ) clarifies spatial arrangements and guides regioselective modifications .

Q. How can reaction mechanisms for this compound’s formation be experimentally validated?

- Methodological Answer : Mechanistic studies require:

- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace intermediates in SNAr or coupling reactions.

- Kinetic studies : Monitor rate constants under varying temperatures/pH to identify rate-determining steps.

- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to confirm intermediates .

Q. What safety protocols are critical when handling fluorinated pyrimidines?

- Methodological Answer : Fluorinated compounds often exhibit toxicity and environmental persistence. Key protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.